![molecular formula C15H19NO3S B10907215 (2E)-5-ethoxy-2-{[(3-methoxypropyl)amino]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B10907215.png)
(2E)-5-ethoxy-2-{[(3-methoxypropyl)amino]methylidene}-1-benzothiophen-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-5-ethoxy-2-{[(3-methoxypropyl)amino]methylidene}-1-benzothiophen-3(2H)-one is a synthetic organic compound that belongs to the benzothiophene family This compound is characterized by its unique structure, which includes an ethoxy group, a methoxypropylamino group, and a benzothiophene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-ethoxy-2-{[(3-methoxypropyl)amino]methylidene}-1-benzothiophen-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride.
Attachment of the Methoxypropylamino Group: The methoxypropylamino group can be attached through a nucleophilic substitution reaction using 3-methoxypropylamine and a suitable leaving group on the benzothiophene core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxypropylamino groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzothiophene core, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the benzothiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
(2E)-5-ethoxy-2-{[(3-methoxypropyl)amino]methylidene}-1-benzothiophen-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2E)-5-ethoxy-2-{[(3-methoxypropyl)amino]methylidene}-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in altered cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-methoxy-2-oxoethyl)-2-methylpyridinium chloride: Shares a methoxy group and a similar structural motif.
Omeprazole related compound B: Contains a benzimidazolethiol structure, similar to the benzothiophene core.
Uniqueness
(2E)-5-ethoxy-2-{[(3-methoxypropyl)amino]methylidene}-1-benzothiophen-3(2H)-one is unique due to its specific combination of functional groups and its potential bioactivity. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H19NO3S |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
5-ethoxy-2-(3-methoxypropyliminomethyl)-1-benzothiophen-3-ol |
InChI |
InChI=1S/C15H19NO3S/c1-3-19-11-5-6-13-12(9-11)15(17)14(20-13)10-16-7-4-8-18-2/h5-6,9-10,17H,3-4,7-8H2,1-2H3 |
Clave InChI |
OQTJXBBTZVTOGN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)SC(=C2O)C=NCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





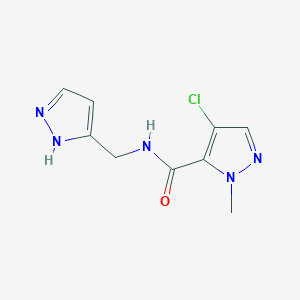
![2-iodo-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B10907165.png)
![N-(4-methylphenyl)-4-[(2Z)-2-{(2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}hydrazinyl]-4-oxobutanamide](/img/structure/B10907167.png)
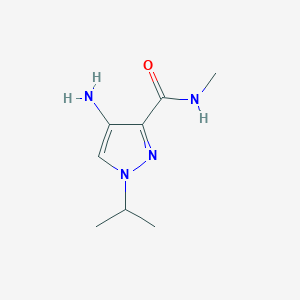
![ethyl 4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B10907176.png)
amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10907178.png)
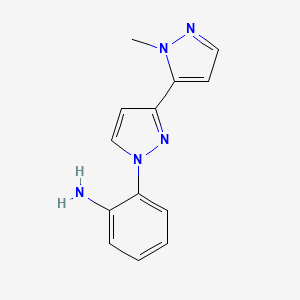
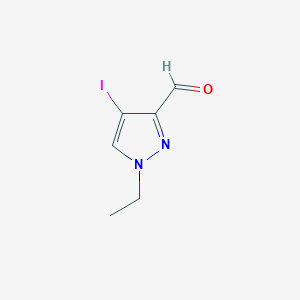
![5-(4-bromophenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10907201.png)
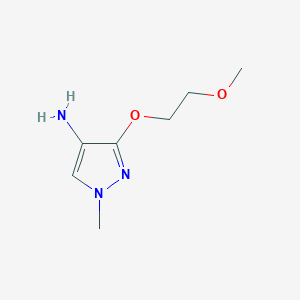
![N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]hexanehydrazide](/img/structure/B10907220.png)
![[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol](/img/structure/B10907227.png)